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Compound of Interest

Compound Name: 5-Methyl-2-hexyne

Cat. No.: B3270837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical data for

various isomers of C7H12. The following sections detail the standard enthalpy of formation,

standard entropy, and heat capacity for a range of these compounds, alongside the

experimental protocols utilized for their determination. This information is critical for

understanding the relative stabilities and reactivities of these isomers, which is essential for

applications in chemical synthesis, reaction design, and computational modeling.

Thermochemical Data of C7H12 Isomers
The thermochemical data for a selection of C7H12 isomers are summarized in the tables

below. These values have been compiled from various sources, including the NIST WebBook

and other peer-reviewed literature. The isomers are categorized by their structural class:

alkynes, cyclic alkenes, and bicyclic alkanes, reflecting the two degrees of unsaturation

inherent in the C7H12 molecular formula.

Alkynes
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Isomer Formula
ΔfH°(gas)
(kJ/mol)

S°(gas)
(J/mol·K)

Cp(gas)
(J/mol·K)

1-Heptyne C7H12 114.9 ± 1.3 389.26 ± 2.09
142.34 (at

298.15 K)

2-Heptyne C7H12 84.8 ± 2.2 402.54 ± 2.09
145.48 (at

298.15 K)

3-Heptyne C7H12 74.9 ± 1.4 392.54 ± 2.09
146.94 (at

298.15 K)

Cyclic Alkenes
Isomer Formula

ΔfH°(liquid)
(kJ/mol)

S°(liquid)
(J/mol·K)

Cp(liquid)
(J/mol·K)

1-

Methylcyclohexe

ne

C7H12 -75.3 ± 1.2 243.8 ± 2.1 181.2

3-

Methylcyclohexe

ne

C7H12 -69.5 ± 1.3 - -

4-

Methylcyclohexe

ne

C7H12 -68.2 ± 1.3 - -

Methylenecycloh

exane
C7H12 -61.5 ± 1.2 - -

Cycloheptene C7H12 -33.9 ± 1.1 - -

Bicyclic Alkanes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3270837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer Formula
ΔfH°
(solid/liquid)
(kJ/mol)

S°(solid/liquid)
(J/mol·K)

Cp(solid/liquid
) (J/mol·K)

Norbornane

(Bicyclo[2.2.1]he

ptane)

C7H12
-89.5 ± 1.1

(solid)
189.5 (solid) 148.2 (solid)

Bicyclo[4.1.0]hep

tane
C7H12

-29.3 ± 1.5

(liquid)
- -

Note: The state (gas, liquid, or solid) for which the data is reported is indicated in the column

headers. Data for some isomers were not available in the searched literature and are marked

with "-".

Experimental Protocols
The determination of the thermochemical data presented in this guide relies on precise

calorimetric and spectroscopic techniques. The following sections provide an overview of the

key experimental methodologies.

Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of C7H12 isomers is primarily determined using combustion

calorimetry.[1] This technique involves the complete combustion of a known mass of the

substance in a high-pressure oxygen atmosphere within a sealed container known as a

"bomb."[1]

Experimental Workflow for Bomb Calorimetry of Liquid Hydrocarbons:

Sample Preparation: A precise mass of the liquid C7H12 isomer is encapsulated in a

combustible container of known heat of combustion.

Calorimeter Setup: The bomb is placed within a calorimeter, which is a well-insulated vessel

containing a known mass of water. The initial temperature of the water is recorded with high

precision.
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Combustion: The sample is ignited electrically. The heat released by the combustion reaction

is absorbed by the bomb and the surrounding water, causing a temperature rise.

Temperature Measurement: The temperature of the water is monitored until it reaches a

maximum and then begins to cool. The temperature change is carefully recorded.

Calculation: The heat of combustion is calculated from the temperature rise and the total

heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the

calorimeter is determined separately by burning a standard substance with a precisely

known heat of combustion, such as benzoic acid.

Correction Factors: Corrections are applied for the heat of combustion of the container and

the ignition wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated

from the experimentally determined enthalpy of combustion using Hess's Law, along with the

known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Standard Entropy (S°) and Heat
Capacity (Cp)
The standard entropy of a substance is determined from its heat capacity as a function of

temperature.[2] This is achieved through calorimetric measurements from very low

temperatures up to the standard temperature (298.15 K).

Methodology for Determining Standard Entropy:

Heat Capacity Measurement: The heat capacity (Cp) of the C7H12 isomer is measured over

a wide range of temperatures, starting from near absolute zero. This is typically done using

an adiabatic calorimeter.

Extrapolation to 0 K: The heat capacity data at very low temperatures are extrapolated to 0 K

using the Debye T³-law for crystalline solids.

Entropy Calculation: The standard entropy at a given temperature (T) is calculated by

integrating the heat capacity divided by the temperature (Cp/T) from 0 K to T.[2]
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For a substance that is solid at 0 K and liquid at 298.15 K, the calculation involves:

Integrating Cp(solid)/T from 0 K to the melting point.

Adding the entropy of fusion (ΔHfus/Tfus).

Integrating Cp(liquid)/T from the melting point to 298.15 K.

Phase Transitions: The enthalpy changes for any phase transitions (e.g., solid-solid, solid-

liquid, liquid-gas) that occur between 0 K and the desired temperature are also measured

and included in the entropy calculation.

Visualizations
To better illustrate the relationships and processes described in this guide, the following

diagrams have been generated using the DOT language.
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Caption: Relationship between C7H12 isomer classes, their thermochemical properties, and

the experimental methods used for their determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

2. methylcyclohexane Density | enthalpy entropy | saturation temperature | pressure |
specific heat capacity | viscosity | thermal conductivity and so on - eThermo
Thermodynamics & Transport Properties Calculation [ethermo.us]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Thermochemical Properties of C7H12 Isomers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3270837#thermochemical-data-for-c7h12-
isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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